molecular formula C17H13NO2 B3055219 1H-Isoindole-1,3(2H)-dione, 2-[(4-ethenylphenyl)methyl]- CAS No. 63413-74-1

1H-Isoindole-1,3(2H)-dione, 2-[(4-ethenylphenyl)methyl]-

Cat. No.: B3055219
CAS No.: 63413-74-1
M. Wt: 263.29 g/mol
InChI Key: ZBJMAORHMHEGKX-UHFFFAOYSA-N
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Description

1H-Isoindole-1,3(2H)-dione, 2-[(4-ethenylphenyl)methyl]- is a compound that belongs to the class of isoindoles, which are nitrogen-containing heterocycles. These structures are significant in organic chemistry due to their presence in various biologically active compounds and natural products. The compound’s unique structure, featuring an isoindole core with a 4-ethenylphenylmethyl substituent, makes it an interesting subject for research and application in multiple fields.

Preparation Methods

The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-[(4-ethenylphenyl)methyl]- can be achieved through several methods. One common approach involves the trifunctionalization of a nitrile moiety, triggered by the formation of a nitrile ylide with extended conjugation by reacting a rhodium vinylcarbene with a nitrile . This method leverages a rhodium-catalyzed cascade reaction, resulting in a significant increase in molecular complexity.

Another method involves the selective activation of carbon-nitrogen triple bonds in a multicomponent system containing various nucleophilic and electrophilic sites . This approach provides efficient access to structurally unique isoindole derivatives.

Chemical Reactions Analysis

1H-Isoindole-1,3(2H)-dione, 2-[(4-ethenylphenyl)methyl]- undergoes various chemical reactions, including:

Common reagents used in these reactions include rhodium vinylcarbene, nitriles, and various nucleophiles and electrophiles. The major products formed from these reactions are typically heterocyclic compounds with increased molecular complexity.

Comparison with Similar Compounds

1H-Isoindole-1,3(2H)-dione, 2-[(4-ethenylphenyl)methyl]- can be compared with other isoindole derivatives such as:

The uniqueness of 1H-Isoindole-1,3(2H)-dione, 2-[(4-ethenylphenyl)methyl]- lies in its specific substituent, which imparts distinct chemical and biological properties, making it a valuable compound for research and application.

Biological Activity

1H-Isoindole-1,3(2H)-dione, 2-[(4-ethenylphenyl)methyl]- (CAS Number: 63413-74-1), is a derivative of isoindole that has garnered interest in medicinal chemistry due to its diverse biological activities. This compound is part of a larger class of phthalimide derivatives known for their therapeutic potential, including anti-inflammatory, analgesic, and anticancer properties. This article reviews the biological activity of this compound, examining its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula for 1H-Isoindole-1,3(2H)-dione, 2-[(4-ethenylphenyl)methyl]- is C17H13NO2. The compound features a vinyl group attached to a phenyl ring and has been characterized using various spectroscopy techniques such as FT-IR and NMR .

Research has identified several mechanisms through which 1H-Isoindole derivatives exert their biological effects:

  • Cyclooxygenase Inhibition : Studies indicate that certain isoindole derivatives exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), critical in inflammatory processes. For instance, some derivatives demonstrated greater COX-2 inhibition compared to the reference drug meloxicam .
  • Antioxidant Activity : The compound has been shown to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS), contributing to its protective effects against oxidative stress .
  • Neuroprotective Effects : Isoindole derivatives have been explored for their potential in treating neurodegenerative diseases by inhibiting monoamine oxidase B (MAO-B), which plays a role in neuroinflammation and neuronal apoptosis .

Case Studies

Several studies have assessed the biological activity of 1H-Isoindole derivatives:

  • Anti-inflammatory Activity :
    • A study synthesized various N-substituted isoindole derivatives and evaluated their COX inhibitory activities. Compounds showed promising results against COX enzymes, with some exhibiting selectivity for COX-2 over COX-1, indicating potential as anti-inflammatory agents .
  • Cytotoxicity Assessment :
    • In vitro cytotoxicity tests revealed that certain isoindole derivatives did not exhibit significant cytotoxic effects at concentrations up to 90 µM. This suggests a favorable safety profile for further development as therapeutic agents .
  • Bioinformatics Analysis :
    • Computational studies predicted favorable pharmacokinetic profiles for isoindole derivatives, including good intestinal absorption and blood-brain barrier permeability. These findings support the potential use of these compounds in treating central nervous system disorders .

Summary of Biological Activities

Activity TypeObservations
COX Inhibition Significant inhibition observed; selective for COX-2
Antioxidant Effective ROS/RNS scavenging ability
Neuroprotective Inhibition of MAO-B; potential for neurodegenerative disease treatment
Cytotoxicity Low cytotoxicity at therapeutic concentrations

Properties

IUPAC Name

2-[(4-ethenylphenyl)methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO2/c1-2-12-7-9-13(10-8-12)11-18-16(19)14-5-3-4-6-15(14)17(18)20/h2-10H,1,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBJMAORHMHEGKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80599700
Record name 2-[(4-Ethenylphenyl)methyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80599700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63413-74-1
Record name 2-[(4-Ethenylphenyl)methyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80599700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 1-(chloromethyl)-4-vinylbenzene (10 g, 66 mmol) in DMF (100 mL) was added potassium phthalimide (13.3 g, 72.1 mmol), and the resultant reaction mixture was heated at 70° C. for 16 h. The reaction mixture was diluted with water and extracted with CHCl3. The combined CHCl3 layer was washed with brine, dried over Na2SO4 and concentrated under reduced pressure. Recrystallization from MeOH afforded the title compound as an off-white solid (8 g, 46%): 1H NMR (400 MHz, CDCl3) δ 7.83 (m, 2H), 7.71 (m, 2H), 7.39 (m, 4H), 6.65 (dd, J=17.6, 10.8 Hz, 1H), 5.72 (d, J=17.6 Hz, 1H), 5.21 (d, J=10.8 Hz, 1H), 4.82 (s, 2H); GCMS m/z 263.2 ([M]+); IR (thin film) 3420, 1133, 718 cm−1.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
13.3 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
46%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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